Ceftazidime-Avibactam is a combination antibiotic comprising Ceftazidime, a third-generation cephalosporin, and Avibactam, a non-β-lactam β-lactamase inhibitor. [, , , ] This combination demonstrates potent activity against a broad spectrum of Gram-negative bacteria, including those resistant to carbapenems, which are often considered last-resort antibiotics. [, , , ]
Delta-2-Ceftazidime is classified as a beta-lactam antibiotic. Within this classification, it falls under the cephalosporins category, which are characterized by their four-membered beta-lactam ring structure. This compound exhibits a broad spectrum of antibacterial activity, particularly against resistant strains of bacteria.
The synthesis of delta-2-Ceftazidime involves several key steps:
Industrial production typically employs large-scale fermentation processes optimized for high yield and purity, followed by chemical synthesis for modification .
The molecular formula for delta-2-Ceftazidime is . Its structure features a beta-lactam ring fused with a thiazole ring, which is critical for its antibacterial activity. The presence of the delta-2 double bond distinguishes it from other ceftazidime derivatives.
The structural characteristics contribute to its mechanism of action and interaction with bacterial enzymes.
Delta-2-Ceftazidime can undergo various chemical reactions:
Delta-2-Ceftazidime exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding prevents proper cell wall formation, leading to cell lysis and death.
The compound's efficacy against Gram-negative bacteria is attributed to its ability to penetrate outer membranes and bind effectively to target PBPs .
Delta-2-Ceftazidime appears as a white to off-white crystalline powder. It is soluble in water and has moderate stability under standard storage conditions.
Key chemical properties include:
These properties influence its formulation as an injectable antibiotic used in clinical settings .
Delta-2-Ceftazidime is primarily used in clinical medicine for treating serious infections caused by susceptible Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its application extends to:
The evolution of beta-lactam antibiotics represents a cornerstone in modern antimicrobial chemotherapy. Penicillin’s serendipitous discovery in 1928 initiated an era of antibiotic development, with cephalosporins emerging in the 1960s as semisynthetic derivatives exhibiting broader spectra and enhanced beta-lactamase stability. Third-generation cephalosporins, developed in the late 1970s–1980s, marked a paradigm shift by addressing multidrug-resistant Gram-negative pathogens. Within this class, ceftazidime (patented 1978, commercialized 1984) distinguished itself through potent Pseudomonas aeruginosa activity—a critical gap left by earlier cephalosporins [1] [4] [6]. Its molecular design incorporated a carboxypropyloxyimino side chain and a pyridinium moiety, balancing beta-lactamase resistance with hydrophilic properties for Gram-negative penetration [4] [6]. The discovery of delta-2-ceftazidime followed as an isomeric byproduct during synthesis and storage, highlighting the impact of structural nuances on pharmaceutical integrity [9].
Table 1: Key Milestones in Beta-Lactam Development
Time Period | Generation | Representative Agents | Clinical Significance |
---|---|---|---|
1940s | Penicillins | Penicillin G | First systemic antibacterials |
1960s | First-gen cephalosporins | Cefazolin | Staphylococcal coverage |
1970s | Second-gen cephalosporins | Cefuroxime | Expanded Gram-negative spectrum |
1980s | Third-gen cephalosporins | Ceftazidime | Pseudomonal coverage; hospital-acquired infections |
Structural isomerism in cephalosporins profoundly influences pharmacological behavior. The spatial orientation of side chains dictates:
Table 2: Impact of Structural Features on Ceftazidime Properties
Structural Element | Role | Consequence of Isomerism |
---|---|---|
Carboxypropyloxyimino group | Beta-lactamase protection | Syn-configuration resists hydrolysis |
Pyridinium moiety | Solubility & membrane interaction | Charge facilitates porin translocation |
Dihydrothiazine ring | Beta-lactam ring stability | Δ²-bond in delta-2 isomer reduces PBP binding |
Delta-2-ceftazidime (CAS: 1000980-60-8; molecular formula: C₂₂H₂₂N₆O₇S₂) is defined as the Δ³→Δ² isomer of ceftazidime, resulting from double-bond migration in the 6-membered dihydrothiazine ring. It is formally designated as Ceftazidime EP Impurity A by pharmacopeial standards, reflecting its status as a primary degradation product [9]. In pharmaceutical chemistry, its significance is multifaceted:
The synthesis of delta-2-ceftazidime involves acid-catalyzed isomerization of ceftazidime, with purification via preparative chromatography. Its characterization includes NMR (¹H and ¹³C) shifts at C-2/C-3 (δ 6.1–6.3 ppm for H-4; δ 160–165 ppm for C-3) and distinct MS/MS fragments (m/z 547→468) [9].
Table 3: Characterization Data for Delta-2-Ceftazidime
Property | Ceftazidime | Delta-2-Ceftazidime |
---|---|---|
CAS Registry | 72558-82-8 | 1000980-60-8 |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Key NMR Shift (C-3) | δ 165–170 ppm | δ 160–165 ppm |
Antipseudomonal MIC₉₀ | ≤8 μg/mL | ≥64 μg/mL |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7